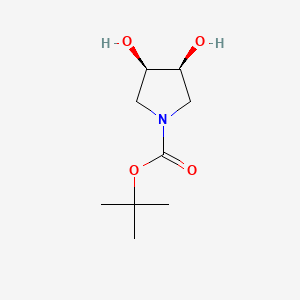![molecular formula C21H27N3O5S B6171660 4-acetyl-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide CAS No. 785812-12-6](/img/new.no-structure.jpg)
4-acetyl-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-acetyl-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrrole ring, a piperidine ring, and an acetamide group . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine and pyrrole rings, the introduction of the sulfonyl, methoxy, and acetyl groups, and the coupling of these components together . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound is characterized by its heterocyclic rings and various functional groups. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The pyrrole ring is a five-membered aromatic heterocycle with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound would likely include cyclization to form the rings, substitution reactions to introduce the functional groups, and coupling reactions to join the components together . The specific reactions would depend on the starting materials and the conditions used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings and the various functional groups would likely confer polarity and potentially allow for hydrogen bonding . The exact properties would need to be determined experimentally.Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
785812-12-6 |
|---|---|
Molekularformel |
C21H27N3O5S |
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
4-acetyl-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C21H27N3O5S/c1-13-19(15(3)25)14(2)22-20(13)21(26)23-17-12-16(8-9-18(17)29-4)30(27,28)24-10-6-5-7-11-24/h8-9,12,22H,5-7,10-11H2,1-4H3,(H,23,26) |
InChI-Schlüssel |
VHCKBCDDXUBIPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)OC |
Reinheit |
95 |
Löslichkeit |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



